Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
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Overview
Description
Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties .
Preparation Methods
The synthesis of Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate typically involves the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and methyl compounds . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or copper to facilitate the halogenation and methylation processes . Industrial production methods may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
- Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
These compounds share similar structural features but differ in their substitution patterns, which can lead to variations in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C10H9BrClN3O2 |
---|---|
Molecular Weight |
318.55 g/mol |
IUPAC Name |
ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C10H9BrClN3O2/c1-3-17-10(16)8-5(2)13-9-6(11)4-7(12)14-15(8)9/h4H,3H2,1-2H3 |
InChI Key |
QCIVIILPUWWWDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1N=C(C=C2Br)Cl)C |
Origin of Product |
United States |
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